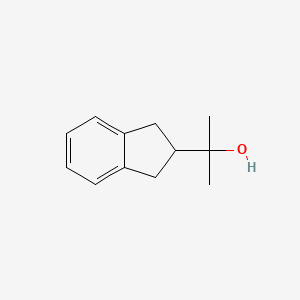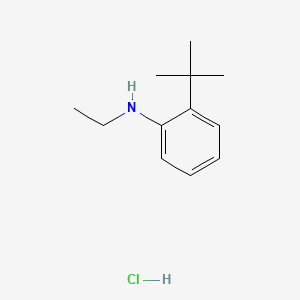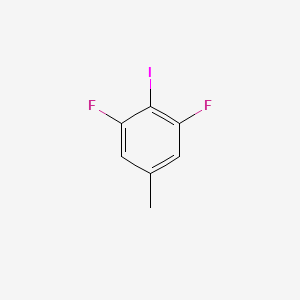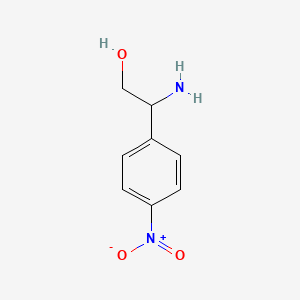
2-(2,3-dihydro-1H-inden-2-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dihydro-1H-inden-2-yl)propan-2-ol is an organic compound with the molecular formula C12H16O. It is a secondary alcohol derived from indane, a bicyclic hydrocarbon. This compound is of interest due to its unique structure, which combines the indane moiety with a propanol group, making it a valuable intermediate in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dihydro-1H-inden-2-yl)propan-2-ol typically involves the reduction of 2-(2,3-dihydro-1H-inden-2-yl)propan-2-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the corresponding alcohol. The reaction conditions are optimized to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2,3-Dihydro-1H-inden-2-yl)propan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 2-(2,3-dihydro-1H-inden-2-yl)propan-2-one, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form 2-(2,3-dihydro-1H-inden-2-yl)propan-2-amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride derivative.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products Formed:
Oxidation: 2-(2,3-Dihydro-1H-inden-2-yl)propan-2-one.
Reduction: 2-(2,3-Dihydro-1H-inden-2-yl)propan-2-amine.
Substitution: 2-(2,3-Dihydro-1H-inden-2-yl)propan-2-yl chloride.
Aplicaciones Científicas De Investigación
2-(2,3-Dihydro-1H-inden-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving alcohols and ketones.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 2-(2,3-dihydro-1H-inden-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The compound’s effects are mediated through its ability to undergo oxidation and reduction reactions, which can modulate the activity of various biological pathways.
Comparación Con Compuestos Similares
2-(2,3-Dihydro-1H-inden-2-yl)propan-2-one: The ketone analog of the compound, which can be interconverted through oxidation and reduction reactions.
2-(2,3-Dihydro-1H-inden-2-yl)propan-2-amine: The amine derivative, which can be synthesized through reduction of the alcohol.
2-(2,3-Dihydro-1H-inden-2-yl)propan-2-yl chloride: The chloride derivative, formed through substitution reactions.
Uniqueness: 2-(2,3-Dihydro-1H-inden-2-yl)propan-2-ol is unique due to its combination of the indane moiety with a secondary alcohol group. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H16O |
|---|---|
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
2-(2,3-dihydro-1H-inden-2-yl)propan-2-ol |
InChI |
InChI=1S/C12H16O/c1-12(2,13)11-7-9-5-3-4-6-10(9)8-11/h3-6,11,13H,7-8H2,1-2H3 |
Clave InChI |
FFVDDKKWYQBVRW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1CC2=CC=CC=C2C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B13552819.png)


![3-[(4-Nitrophenyl)methyl]oxolane-2,5-dione](/img/structure/B13552837.png)

![2-Chloro-3-isopropyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13552848.png)

amino}-2-(hydroxymethyl)propanoic acid](/img/structure/B13552864.png)

![Ethyl2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate](/img/structure/B13552879.png)
![4-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride](/img/structure/B13552890.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboximidamide dihydrochloride](/img/structure/B13552902.png)
![9-Oxa-5-azaspiro[3.6]decan-6-one](/img/structure/B13552909.png)
